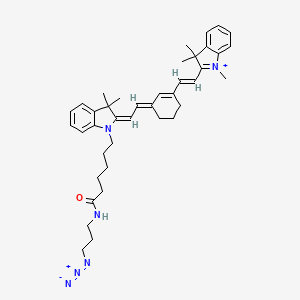
Cy7 azide
Descripción general
Descripción
Cy7 azide is a fluorescent probe with a terminal azide group . It is a far-red-fluorescent probe that is pH-insensitive from pH 4 to pH 10, with an Abs/Em maxima of 753 nm and 775 nm . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
FastClick™ Cy7 Azide contains both the CAG moiety of FastClick (for assisting click efficiency) and Cy7 fluorophore (as the fluorescence tag) for developing Cy7-based fluorescent probes . FastClick™ reagents have been developed by the scientists of AAT Bioquest for enhancing the yield and reaction speed of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .Molecular Structure Analysis
The molecular formula of Cy7 azide is C40H51ClN6O . Its molecular weight is 667.33 . The structure of Cy7 azide includes a nitrogen-nitrogen triple bond .Chemical Reactions Analysis
The azide ion (N3–) is extremely useful for forming C-N bonds in nucleophilic substitution reactions . In SN2 reactions, primary and secondary alkyl halides and sulfonates are readily displaced by N3–, resulting in alkyl azides . Organic azides can be reduced to primary amines, liberating N2 in the process .Physical And Chemical Properties Analysis
Cy7 azide has a molecular weight of 895.11 . It has an extinction coefficient (cm -1 M -1) of 250000, excitation (nm) of 756, and emission (nm) of 779 . Its quantum yield is 0.3 . It is soluble in organic solvents (DMSO, DMF, dichloromethane), with low solubility in water .Aplicaciones Científicas De Investigación
Cerenkov-Activated Sticky Tag for In Vivo Fluorescence Imaging
Cy7 azide has been utilized in clinical Cerenkov luminescence (CL) imaging to enhance signal intensity. Researchers developed a strategy where CL-activated formation of nitrenes from azides fixes a fluorescent probe (Cy7 azide) in tissue, creating a stronger fluorescence signal. This technique has potential for intraoperative surgery and targeted therapy (Das, Haedicke, & Grimm, 2018).
Bioorthogonal Chemical Reporter
Cy7 azide can act as a bioorthogonal chemical reporter for detecting metabolites and post-translational modifications. It's used in one of three reactions: the Staudinger ligation, Cu(I)-catalyzed azide-alkyne cycloaddition, or strain-promoted [3 + 2] cycloaddition. This study highlights its application in complex lysates and live cell surfaces (Agard et al., 2006).
Solid Phase Peptide Synthesis
Cy7 azide is involved in solid-phase peptide synthesis. The copper(I)-catalyzed cycloaddition of azides to alkynes on solid-phase, using various azides including Cy7 azide, enables the creation of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe, Christensen, & Meldal, 2002).
Understanding Cy7 Properties for Bioimaging
A study systematically evaluated Cy7 derivatives, including Cy7 azide, for their photochemical and photophysical properties. These properties are crucial for developing Cy7-based applications like fluorescent probes and sensors (Štacková et al., 2020).
Click Chemistry with Nucleic Acids
Cy7 azide plays a role in azide-alkyne cycloadditions (AAC) within nucleic acid chemistry. It aids in labeling, ligation, and cyclization of oligonucleotides, which is crucial for biological applications (Fantoni, El-Sagheer, & Brown, 2021).
Oxygen-Dependent Reduction in Cancer Cell Lines
Research indicates that azide-based dyes like Cy7 azide can be used as fluorogenic probes to image hypoxia in human cancer cell lines. This application is significant in understanding cellular functions and could impact the treatment of cancer (O’Connor et al., 2016).
Protein Modification
Cy7 azide has been used in bioconjugation techniques, such as cucurbit[6]uril-promoted azide-alkyne cycloaddition, for the synthesis of protein conjugates. This application broadens the scope of protein engineering and bioconjugation technologies (Finbloom et al., 2017).
Peptide-Based Click Chemistry for Proteomics
In proteomic research, Cy7 azide is part of a peptide-based click chemistry approach for profiling nascent proteins. This method enhances the efficiency of click conjugation reactions, crucial for proteomics analysis (Sun et al., 2020).
Mecanismo De Acción
The azide and alkyne moieties are interchangeable, whereupon the molecule can be labeled with an alkyne and reacted with a fluorophore or hapten-azide . The biodegradable Cy7 and the derivatives can also generate reactive oxygen species (ROS) under a certain wavelength of radiation to induce cancer cell apoptosis and/or produce hyperthermia to ablate tumor cells during laser irradiation .
Propiedades
IUPAC Name |
N-(3-azidopropyl)-6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50N6O/c1-39(2)32-17-8-10-19-34(32)45(5)36(39)24-22-30-15-13-16-31(29-30)23-25-37-40(3,4)33-18-9-11-20-35(33)46(37)28-12-6-7-21-38(47)42-26-14-27-43-44-41/h8-11,17-20,22-25,29H,6-7,12-16,21,26-28H2,1-5H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEXMPDDUPLIMI-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)CCC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)/CCC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H51N6O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cy7 azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1490721.png)



![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine hydrochloride](/img/structure/B1490728.png)
![ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate](/img/structure/B1490729.png)
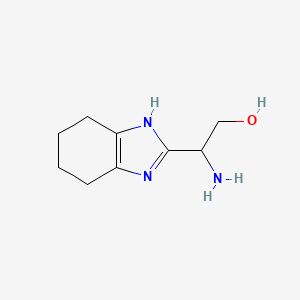
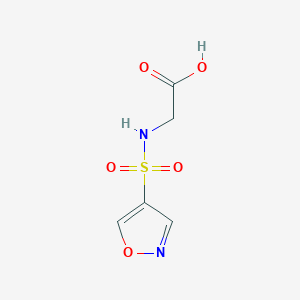
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1490733.png)
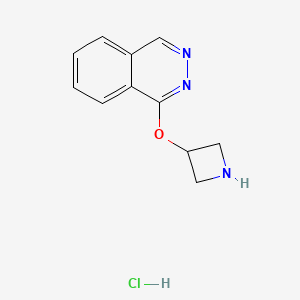
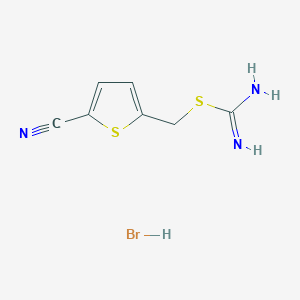
![4-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1490737.png)

